molecular formula C8H12N2O2 B1650216 2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- CAS No. 1152112-78-1

2,3-Quinoxalinedione, octahydro-, (4aR,8aS)-

Cat. No. B1650216
CAS RN: 1152112-78-1
M. Wt: 168.19
InChI Key: NVQWWVBWYMNAMW-OLQVQODUSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is (4aR,8aS)-octahydro-2,3-quinoxalinedione . The Inchi Code is 1S/C8H12N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h5-6H,1-4H2,(H,9,11)(H,10,12)/t5-,6+ . The molecular weight is 168.2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Neutral Anion Receptors with Enhanced Affinities

Researchers have explored the use of fluorinated derivatives, including 2,3-di(3‘,4‘-difluoropyrrol-2‘-yl)quinoxaline, as neutral anion receptors. These compounds exhibit significantly increased affinity for anions such as fluoride, chloride, and dihydrogen phosphate, compared to their non-fluorinated counterparts. The enhancement in binding affinities, particularly for the dihydrogen phosphate anion, demonstrates the potential of these quinoxalinediones in sensory applications for detecting specific anions through changes in color, observable by the naked eye (Anzenbacher et al., 2000).

DNA Adducts and Implications for Mutagenesis

The heterocyclic amines, including those derived from quinoxalinedione structures, have been identified as mutagenic and carcinogenic, forming DNA adducts that are critical for their mutagenicity and carcinogenicity. These findings are pivotal for understanding the molecular mechanisms of mutagenesis and carcinogenesis induced by dietary heterocyclic amines found in cooked meats, underlining the relevance of quinoxalinediones in toxicological and cancer research (Schut & Snyderwine, 1999).

Synthesis of Pharmaceutically Active Compounds

A practical and large-scale synthesis method has been developed for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the utility of octahydroquinoxalinedione derivatives as intermediates in producing pharmaceutically active compounds. This synthesis emphasizes the chemical versatility and pharmaceutical relevance of the quinoxalinedione scaffold (Bänziger et al., 2000).

Pharmacological Activity of Quinoxalinediones

The synthesis and pharmacology of N-substituted quinoxalinediones have been explored, with some compounds showing significant antagonism at both AMPA and glycine-site NMDA receptors. This research outlines the potential of quinoxalinedione derivatives in developing therapeutic agents targeting excitatory amino acid receptors, relevant in neurological disorders and diseases (Epperson et al., 1993).

Crystal Structures and Molecular Interactions

The crystal structures of 3,4,4a,5,6,7,8,8a-octahydro-8a-hydroxy-2-quinolone and its hydroperoxy derivative have been determined, showcasing the diverse molecular configurations possible within the quinoxalinedione framework. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds, influencing their applications in material science and molecular engineering (Alini et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4aR,8aS)-1,4,4a,5,6,7,8,8a-octahydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h5-6H,1-4H2,(H,9,11)(H,10,12)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQWWVBWYMNAMW-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726041
Record name (4aR,8aS)-Octahydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Quinoxalinedione, octahydro-, (4aR,8aS)-

CAS RN

1152112-78-1
Record name (4aR,8aS)-Octahydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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